2-Bromo-1-methyl-3-phenyl-1H-indene
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Overview
Description
2-Bromo-1-methyl-3-phenyl-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to the indene core. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methyl-3-phenyl-1H-indene can be achieved through several methods. One common approach involves the bromination of 1-methyl-3-phenylindene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced catalysts can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methyl-3-phenyl-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-methyl-3-phenylindene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 1-methyl-3-phenylindene derivatives with various functional groups.
Oxidation: Formation of 1-methyl-3-phenylindene-2-one or 1-methyl-3-phenylindene-2-carboxylic acid.
Reduction: Formation of 1-methyl-3-phenylindene.
Scientific Research Applications
2-Bromo-1-methyl-3-phenyl-1H-indene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methyl-3-phenyl-1H-indene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the indene core can undergo various transformations. The compound’s reactivity is influenced by the electronic effects of the substituents, which can modulate its interaction with biological targets and pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenylindene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-2-(3-methylphenyl)-1H-indene-1,3(2H)-dione: Contains additional functional groups, leading to different reactivity and applications.
3-Phenylindene: Similar structure but without the methyl and bromine substituents, affecting its chemical behavior.
Properties
CAS No. |
88069-80-1 |
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Molecular Formula |
C16H13Br |
Molecular Weight |
285.18 g/mol |
IUPAC Name |
2-bromo-1-methyl-3-phenyl-1H-indene |
InChI |
InChI=1S/C16H13Br/c1-11-13-9-5-6-10-14(13)15(16(11)17)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
PVLIIMPGNUOWPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C(=C1Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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